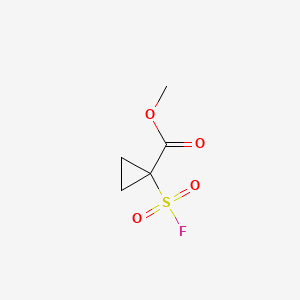
Methyl1-(fluorosulfonyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C5H7FO2S. It is a derivative of cyclopropane, a three-membered carbon ring, and contains both a fluorosulfonyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the fluorosulfonyl group. One common method involves the reaction of cyclopropane derivatives with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a sulfonamide, while reduction could produce a cyclopropane derivative with a hydroxyl group.
Applications De Recherche Scientifique
Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive fluorosulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate involves its reactivity towards nucleophiles. The fluorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity can be harnessed in various chemical transformations and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Contains a trifluoromethyl group instead of a fluorosulfonyl group.
Methyl 1-fluorocyclopropane-1-carboxylate: Lacks the sulfonyl group, making it less reactive towards nucleophiles.
Uniqueness
Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate is unique due to the presence of both a fluorosulfonyl group and a cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C5H7FO4S |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
methyl 1-fluorosulfonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H7FO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3 |
Clé InChI |
VKAPBSSNKNQYSX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




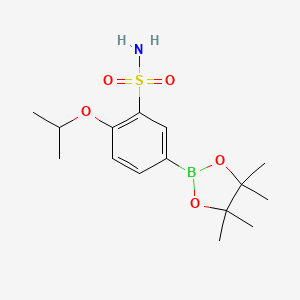


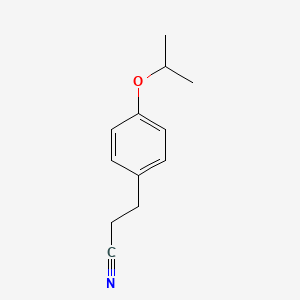

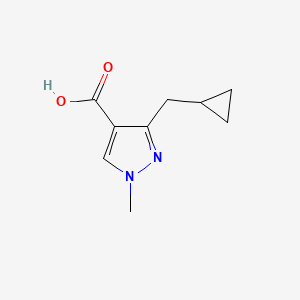
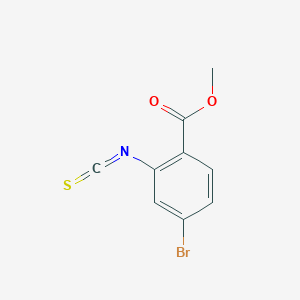

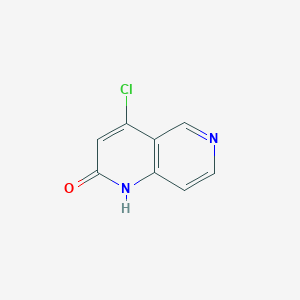
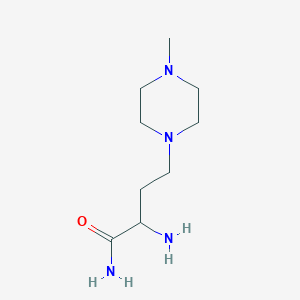
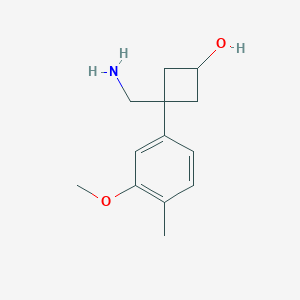
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)
